2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl-
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Overview
Description
2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- is an organic compound with the molecular formula C15H9BrO It is a derivative of propynone, characterized by the presence of a bromophenyl and a phenyl group attached to the propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-(3-bromophenyl)-3-phenyl-
- 2-Propyn-1-one, 1-(4-bromophenyl)-3-(4-methoxyphenyl)-
- 2-Propyn-1-one, 1-(4-bromophenyl)-3-(4-methylphenyl)-
Uniqueness
2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
23565-63-1 |
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Molecular Formula |
C15H9BrO |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H |
InChI Key |
PIMAGHUGARRUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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